Cas no 68858-20-8 (Fmoc-L-Val-OH)

Fmoc-L-Val-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. L-Valine, a branched-chain aliphatic amino acid, contributes to hydrophobic interactions in peptide structures. This reagent offers high purity and stability, ensuring reliable performance in automated peptide synthesis. Its compatibility with standard Fmoc-based protocols makes it a preferred choice for constructing complex peptides and modified biomolecules. The product is characterized by consistent batch-to-batch quality, facilitating reproducible results in research and pharmaceutical applications. Proper handling under anhydrous conditions is recommended to maintain integrity.
Fmoc-L-Val-OH structure
Fmoc-L-Val-OH structure
Product Name:Fmoc-L-Val-OH
CAS No:68858-20-8
MF:C20H21NO4
MW:339.38504576683
MDL:MFCD00037124
CID:58879
PubChem ID:688217
Update Time:2025-11-11

Fmoc-L-Val-OH Chemical and Physical Properties

Names and Identifiers

    • Fmoc-L-Valine
    • FMOC-Val-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine
    • Fmoc-L-Val-OH
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
    • 9-FLUORENYLMETHOXYCARBONYL-L-VALINE
    • Fmoc-valine
    • L-Valine, N-FMOC protected
    • (L)-Fmoc-Val-OH
    • (S)-N-FMOC-valine
    • FMco-Val-OH
    • Fmoc-(S)-Val-OH
    • FMOC-L-VAL
    • FMOC-VAL
    • Fmoc-Valine-OH
    • N-(fluoren-9-ylmethoxycarbonyl)-L-Val
    • N-Fmoc-(S)-valine
    • N-FMOC-L-VAL
    • N-Fmoc-L-valine
    • N-FMOC-VAL-OH
    • N-(9-Fluorenylmethoxycarbonyl)-L-valine
    • 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
    • UGNIYGNGCNXHTR-SFHVURJKSA-N
    • (((9H-fluoren-9-yl)methoxy)carbonyl)-L-valine
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutanoic acid
    • N-alpha-FMOC-L-VALINE
    • (2S)-2-[(fluoren-
    • Fmoc-Val-OH,98%
    • MDL: MFCD00037124
    • Inchi: 1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1
    • InChI Key: UGNIYGNGCNXHTR-SFHVURJKSA-N
    • SMILES: O(C(N[C@H](C(=O)O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
    • BRN: 2177443

Computed Properties

  • Exact Mass: 338.1393
  • Monoisotopic Mass: 339.147058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4

Experimental Properties

  • Color/Form: Solids
  • Density: 1.2270 (rough estimate)
  • Melting Point: 144.0 to 147.0 deg-C
  • Boiling Point: 551.8°C at 760 mmHg
  • Flash Point: 287.5℃
  • Refractive Index: -17.5 ° (C=1, DMF)
  • Solubility: Solubility in methanol gives very faint turbidity.
  • PSA: 78.46
  • LogP: 4.02520
  • Specific Rotation: -16 º (c=1,DMF)
  • Optical Activity: [α]20/D −17±1°, c = 1% in DMF
  • Solubility: Not determined

Fmoc-L-Val-OH Security Information

Fmoc-L-Val-OH Pricemore >>

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Fmoc-L-Val-OH Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column for the enantioseparation of amino acids by nano-liquid chromatography
Xu, Dongsheng; Wang, Qiqin ; Sanchez-Lopez, Elena; Jiang, Zhengjin ; Marina, Maria Luisa, Journal of Chromatography A, 2019, 1593, 63-72

Production Method 2

Reaction Conditions
Reference
Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography
Wang, Qiqin; Zhu, Peijie; Ruan, Meng; Wu, Huihui; Peng, Kun; et al, Journal of Chromatography A, 2016, 1444, 64-73

Production Method 3

Reaction Conditions
Reference
Preparation and evaluation of novel chiral stationary phases based on quinine derivatives comprising crown ether moieties
Wang, Dongqiang; Zhao, Jianchao; Wu, Haixia; Wu, Haibo; Cai, Jianfeng; et al, Journal of Separation Science, 2015, 38(2), 205-210

Production Method 4

Reaction Conditions
1.1 Reagents: 1,1-Dimethylethyl N-[(1R)-2-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-1-(1-methy… (reaction products with mercaptopropyl silica gel)
Reference
Chromatographic enantiomer separation using 9-amino-9-(deoxy)-epiquinine-derived chiral selectors: control of chiral recognition via introduction of additional stereogenic centers
Maier, Norbert M.; Greco, Elisa; Petrovaj, Jan; Lindner, Wolfgang, Acta Chimica Slovenica, 2012, 59(3), 454-463

Fmoc-L-Val-OH Raw materials

Fmoc-L-Val-OH Preparation Products

Fmoc-L-Val-OH Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:68858-20-8)Fmoc-L-缬氨酸
Order Number:LE25900325
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:51
Price ($):discuss personally
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Amadis Chemical Company Limited
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(CAS:68858-20-8)Fmoc-L-Val-OH
Order Number:A836266
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:36
Price ($):267.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:68858-20-8)FMOC-L-Valine
Order Number:sfd5591
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

Fmoc-L-Val-OH Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Fmoc-L-Val-OH Related Literature

Additional information on Fmoc-L-Val-OH

Introduction to Fmoc-L-Val-OH (CAS No 68858-20-8) and Its Applications in Modern Chemical Biology

Fmoc-L-Val-OH, with the chemical name N-(fluorenylmethyloxycarbonyl)-L-valine, is a critical intermediate in the field of peptide synthesis. This compound, identified by its CAS number 68858-20-8, plays a pivotal role in the development of pharmaceuticals and biochemical research. The Fmoc (fluorenylmethyloxycarbonyl) group is a protective group commonly used in solid-phase peptide synthesis (SPPS), while L-valine is an essential amino acid vital for various biological processes.

The significance of Fmoc-L-Val-OH lies in its versatility and efficiency in peptide coupling reactions. In recent years, advancements in synthetic methodologies have highlighted the importance of high-purity intermediates like Fmoc-L-Val-OH in achieving optimal yields and minimizing side reactions. The compound's stability under various reaction conditions makes it an indispensable tool for chemists and biochemists working on complex peptide structures.

Recent studies have demonstrated the utility of Fmoc-L-Val-OH in the synthesis of bioactive peptides and proteins. For instance, researchers have utilized this intermediate to develop novel therapeutic agents targeting neurological disorders. The precise control over peptide sequences enabled by Fmoc-L-Val-OH has opened new avenues for drug discovery, particularly in the realm of peptidomimetics and enzyme inhibitors.

The incorporation of L-valine into peptide chains has been shown to enhance the stability and bioavailability of synthetic peptides. This property is particularly valuable in drug formulations where structural integrity is crucial for efficacy. Moreover, the Fmoc protection strategy allows for sequential addition of amino acids without interference from previous residues, ensuring high fidelity in peptide assembly.

In the context of modern chemical biology, Fmoc-L-Val-OH has found applications beyond traditional peptide synthesis. Researchers are exploring its use in the development of chiral catalysts and asymmetric synthesis protocols. The unique electronic properties of the Fmoc group facilitate novel synthetic pathways, contributing to more sustainable and efficient chemical processes.

The demand for high-quality Fmoc-L-Val-OH has surged due to its role in next-generation therapeutics. Pharmaceutical companies are increasingly investing in advanced peptide synthesis technologies, necessitating reliable suppliers of intermediates like Fmoc-L-Val-OH. The compound's compatibility with various coupling reagents ensures seamless integration into diverse synthetic workflows, making it a preferred choice for industrial applications.

Academic research has also underscored the importance of Fmoc-L-Val-OH in understanding fundamental biological processes. By synthesizing peptides with controlled sequences, scientists can investigate the structure-function relationships of proteins and enzymes. This approach has led to significant insights into disease mechanisms and potential therapeutic targets.

The future prospects of Fmoc-L-Val-OH are promising, with ongoing research focusing on optimizing its synthesis and expanding its applications. Innovations in solid-phase synthesis techniques are expected to further enhance the efficiency and scalability of peptide production using Fmoc-L-Val-OH. As the field of chemical biology continues to evolve, this compound will remain a cornerstone in the development of novel biomolecules.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:68858-20-8)Fmoc-L-缬氨酸
LE25900325
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:68858-20-8)Fmoc-L-Val-OH
A836266
Purity:99%
Quantity:1kg
Price ($):267.0
Email